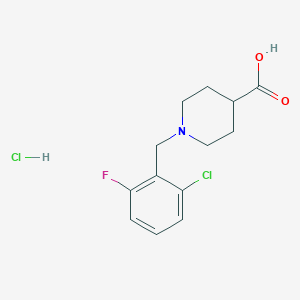
1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₂H₁₄ClFNO₂. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a chloro and fluoro substituent on the benzyl group attached to the piperidine ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chloro-6-fluorobenzyl chloride and piperidine-4-carboxylic acid.
Reaction Conditions: The reaction involves the nucleophilic substitution of the benzyl chloride with piperidine-4-carboxylic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to maximize yield and minimize by-products. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the piperidine ring, leading to the formation of piperidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro or fluoro substituents on the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI) are employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Benzyl alcohol, benzaldehyde, or benzoic acid derivatives.
Reduction Products: Piperidine derivatives with reduced functional groups.
Substitution Products: Derivatives with different substituents on the benzyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biochemical studies to investigate receptor binding and enzyme inhibition.
Industry: It is used in the manufacturing of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid derivatives
Benzyl chloride derivatives
Fluoro-substituted benzyl compounds
Uniqueness: 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is unique due to its specific combination of chloro and fluoro substituents on the benzyl group, which can influence its reactivity and binding properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2.ClH/c14-11-2-1-3-12(15)10(11)8-16-6-4-9(5-7-16)13(17)18;/h1-3,9H,4-8H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLSTPTVFVMQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(C=CC=C2Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


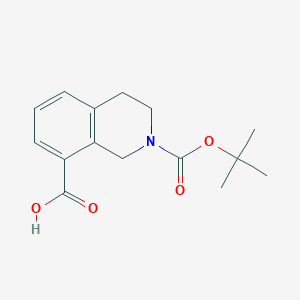
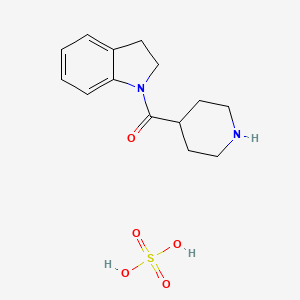


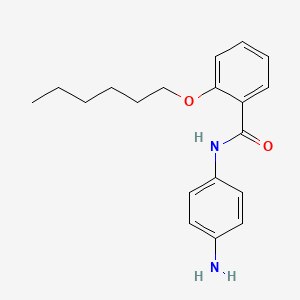

![{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1437986.png)
![4-{2-[4-(Trifluoromethyl)piperidino]acetyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B1437987.png)
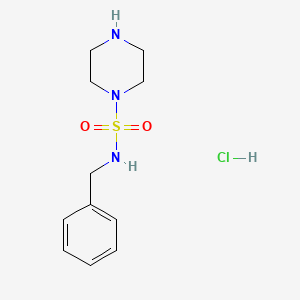
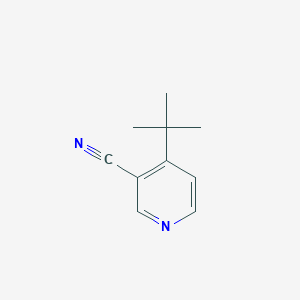
![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)

amine hydrochloride](/img/structure/B1437997.png)

